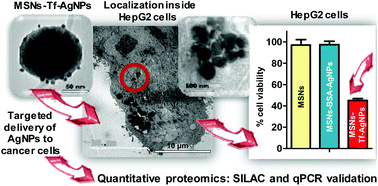Cancer cell targeting and therapeutic delivery of silver nanoparticles by mesoporous silica nanocarriers: insights into the action mechanisms using quantitative proteomics†
Nanoscale Pub Date: 2019-02-12 DOI: 10.1039/C8NR07667G
Abstract
An approach for safely delivering AgNPs to cancer cells and the evaluation of the affected cellular mechanism are presented. The use of mesoporous silica nanoparticles (MSNs) as nanovehicles decorated with transferrin (Tf, targeting agent) provides a nanoplatform for the nucleation and immobilization of AgNPs (MSNs-Tf-AgNPs). We performed the physico-chemical characterization of the nanosystems and evaluated their therapeutic potential using bioanalytical strategies to estimate the efficiency of the targeting, the degree of cellular internalization in two cell lines with different TfR expression, and the cytotoxic effects of the delivered AgNPs. In addition, cellular localization of the nanosystems in cells has been evaluated by a transmission electron microscopy analysis of ultrathin sections of human hepatocarcinoma (HepG2) cells exposed to MSNs-Tf-AgNPs. The in vitro assays demonstrate that only the nanosystem functionalized with Tf is able to transport the AgNPs inside the cells which overexpress transferrin receptors. Therefore, this novel nanosystem is able to deliver AgNPs specifically to cancer cells overexpressing Tf receptors and offers the possibility of a targeted therapy using reduced doses of silver nanoparticles as cytotoxic agents. Then, a quantitative proteomic experiment validated through the analysis of gene expression has been performed to identify the molecular mechanisms of action associated with the chemotherapeutic potential of the MSNs-Tf-AgNP nanocarriers.


Recommended Literature
- [1] The role of carbon precursor on carbon nanotube chirality in floating catalyst chemical vapour deposition†
- [2] A potent free fatty acid receptor 1 agonist with a glucose-dependent antihyperglycemic effect†
- [3] Intelligent semi-IPN chitosan–PEG–PAAm hydrogel for closed-loop insulin delivery and kinetic modeling
- [4] A BODIPY-based fluorescent probe for ratiometric detection of gold ions: utilization of Z-enynol as the reactive unit†
- [5] Lactobacillus fermentum F40-4 ameliorates hyperuricemia by modulating the gut microbiota and alleviating inflammation in mice†
- [6] Leakage current characteristics in MOCVD grown InAs quantum dot embedded GaAs metal-oxide-semiconductor capacitor
- [7] Inside front cover
- [8] In situ FT-IR spectroscopy investigations of dimethyl carbonate synthesis: on the contribution of gas-phase species
- [9] Enhancing the energy storage capacity of graphene supercapacitors via solar heating†
- [10] Structure and magnetic properties of open-ended silicon carbide nanotubes

Journal Name:Nanoscale
Research Products
-
CAS no.: 107231-15-2
-
CAS no.: 16420-30-7
-
CAS no.: 170643-02-4









